![molecular formula C17H16F3N3O2S B2374012 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide CAS No. 952974-01-5](/img/structure/B2374012.png)
2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide
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Description
2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N3O2S and its molecular weight is 383.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Thiazolopyrimidine derivatives, including compounds structurally related to 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, have been synthesized and explored for their chemical properties. The detailed synthesis and spectroscopic data of these compounds have been reported, contributing to the understanding of their chemical nature and potential applications (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antimicrobial Applications
- Compounds structurally similar to the specified chemical have been evaluated for their antimicrobial properties. These studies have involved synthesizing various heterocyclic compounds, including thiazolopyrimidines, and assessing their efficacy against different microbial strains. This research enhances our understanding of the potential of thiazolopyrimidines in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Potential
- Some thiazolopyrimidine derivatives have been synthesized and evaluated for their potential anticancer activity. These compounds, sharing a structural resemblance to 2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide, have shown significant activity against certain cancer cell lines, indicating their potential in cancer research and therapy (Selvam, Karthick, Palanirajan, & Ali, 2012).
Anti-inflammatory and Antinociceptive Properties
- Research has also been conducted on thiazolopyrimidine derivatives to evaluate their anti-inflammatory and antinociceptive properties. These studies contribute to the understanding of how structural analogs of the specified compound might be used in addressing inflammation and pain management (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
properties
IUPAC Name |
2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S/c1-8(2)12-6-14(25)23-9(7-26-17(23)22-12)5-13(24)21-11-4-3-10(18)15(19)16(11)20/h3-4,6,8-9H,5,7H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKIDHVKLFSMPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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